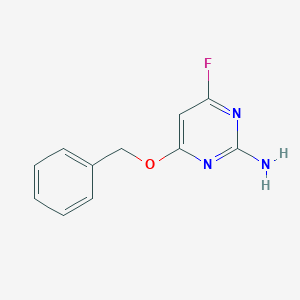

2-Amino-6-benzyloxy-4-fluoropyrimidine

Übersicht

Beschreibung

2-Amino-6-benzyloxy-4-fluoropyrimidine is a useful research compound. Its molecular formula is C11H10FN3O and its molecular weight is 219.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the role of pyrimidine derivatives, including 2-Amino-6-benzyloxy-4-fluoropyrimidine, in anticancer drug development. Research has shown that compounds within this class can inhibit key enzymes involved in cancer progression. For instance, derivatives have been tested against human cancer cell lines such as HepG2 (liver cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with varying degrees of success. The structure-activity relationship (SAR) studies indicate that modifications to the pyrimidine core can enhance potency against specific targets, such as the vascular endothelial growth factor receptor (VEGFR-2), which is crucial for tumor angiogenesis .

2. Inhibition of Enzymes

Pyrimidine derivatives are often evaluated for their ability to inhibit enzymes that play critical roles in cellular processes and disease mechanisms. For example, inhibitors targeting apurinic/apyrimidinic endonuclease 1 (APE1), which is overexpressed in many cancers, have shown promise. Compounds similar to this compound have been synthesized and tested for their inhibitory effects on APE1, revealing potential therapeutic avenues for cancer treatment .

Antimicrobial Activity

1. Antiviral Properties

The antiviral potential of pyrimidine derivatives has also been explored, particularly against influenza viruses. Studies indicate that certain modifications to the pyrimidine structure can enhance antiviral efficacy. For example, compounds designed to inhibit viral replication mechanisms have demonstrated effectiveness in reducing viral loads in infected cells .

2. Antimicrobial Screening

In addition to antiviral activity, this compound and its analogs have been screened for antibacterial properties. The results suggest that these compounds can exhibit significant antimicrobial activity against various bacterial strains, making them candidates for further development as antibacterial agents .

Case Studies

Eigenschaften

Molekularformel |

C11H10FN3O |

|---|---|

Molekulargewicht |

219.21 g/mol |

IUPAC-Name |

4-fluoro-6-phenylmethoxypyrimidin-2-amine |

InChI |

InChI=1S/C11H10FN3O/c12-9-6-10(15-11(13)14-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,14,15) |

InChI-Schlüssel |

FJRWPRBKEQSFRD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)COC2=CC(=NC(=N2)N)F |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.